Meliatoxin A1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Meliatoxin A1 typically involves the extraction from the fruit of Melia azedarach. The process includes drying the fruit, milling the seeds, and preparing aqueous extracts . The extraction can be performed using various solvents such as methanol, benzene, hexane, and acetone .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction. The large-scale extraction would involve the collection of Melia azedarach fruits, followed by drying, milling, and solvent extraction. The choice of solvent and extraction conditions would be optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Meliatoxin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol, ethanol, and acetone are frequently used in these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Meliatoxin A1 has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: this compound is used as a model compound to study the chemical behavior of limonoids. Its reactions and derivatives are explored to understand the structure-activity relationships.
Mechanism of Action
The mechanism of action of Meliatoxin A1 involves its interaction with various molecular targets and pathways. The compound exerts its effects by disrupting the normal physiological processes of insects, leading to their death . It acts as an antifeedant, oviposition deterrent, and growth regulator. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the insect’s nervous system and hormonal balance .
Comparison with Similar Compounds
Meliatoxin A1 is unique among limonoids due to its specific structural features and biological activities. Similar compounds include Meliatoxin A2, Meliatoxin B1, and Meliatoxin B2 . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, Meliatoxin A2 has a 2-methylpropionyl group instead of the 2-methylbutanoyl group found in this compound . Meliatoxins B1 and B2 lack the epoxide ring present in A1 and A2, resulting in different biological activities .
Conclusion
This compound is a fascinating compound with diverse biological activities and significant potential in various scientific research fields Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
77196-03-3 |
---|---|
Molecular Formula |
C35H46O12 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[20,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] 2-methylbutanoate |
InChI |
InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-23(39)33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-24-35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3 |
InChI Key |
PRAMYZIXNOZDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC5(C46C(O6)CC5C7=COC=C7)C)C)O)C |
Origin of Product |
United States |
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